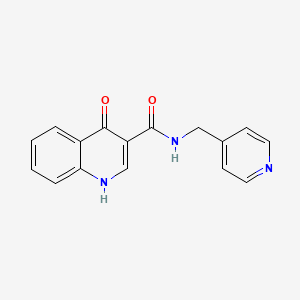

4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

Description

Properties

Molecular Formula |

C16H13N3O2 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

4-oxo-N-(pyridin-4-ylmethyl)-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C16H13N3O2/c20-15-12-3-1-2-4-14(12)18-10-13(15)16(21)19-9-11-5-7-17-8-6-11/h1-8,10H,9H2,(H,18,20)(H,19,21) |

InChI Key |

AIZSBFWQCKSVOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation

The quinoline backbone is typically synthesized via the Gould-Jacobs reaction or Pfitzinger condensation. For example, anthranilic acid derivatives serve as starting materials for cyclization reactions. A modified Gould-Jacobs approach involves cyclizing ethoxycarbonyl intermediates under basic conditions to yield 4-hydroxyquinoline-3-carboxylic acid derivatives.

Functionalization at the 4-Position

The 4-hydroxy group is introduced through hydrolysis of ethoxycarbonyl intermediates. For instance, 4-hydroxyquinoline-3-carboxylic acid ethyl ester undergoes saponification with aqueous sodium hydroxide, followed by acidification to yield the free carboxylic acid.

Carboxamide Formation

The final step involves coupling 4-hydroxyquinoline-3-carboxylic acid with pyridin-4-ylmethanamine. This is achieved using coupling agents such as HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) in anhydrous DMF.

Detailed Synthetic Routes

Step 1: Synthesis of 4-Hydroxyquinoline-3-Carboxylic Acid

Step 2: Amide Coupling with Pyridin-4-ylmethanamine

-

Conditions :

-

Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.

Table 1: Optimization of Coupling Agents

| Coupling System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HOBt/EDCl | DMF | 0–5 | 58 |

| HATU/DIEA | DCM | 25 | 52 |

| DCC/DMAP | THF | 25 | 48 |

One-Pot Industrial-Scale Synthesis

A patent-derived method simplifies the process for large-scale production:

-

Quinoline Formation : React isatoic anhydride with ethyl iodide in DMF to form N-ethylisatoic anhydride.

-

C-Acylation : Treat with dimethyl malonate and NaH to yield 3-ethoxycarbonyl-4-hydroxyquinolin-2-one.

-

Amidation : Direct reaction with pyridin-4-ylmethanamine in a continuous flow reactor at 150°C for 2 hours.

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 11.73 (s, 1H, OH), 8.48 (d, J = 5.4 Hz, 2H, pyridine-H), 7.75 (d, J = 8.1 Hz, 1H, quinoline-H5), 2.31 (s, 3H, CH₃).

-

HRMS : m/z Calcd for C₁₆H₁₃N₃O₃ [M+H]⁺: 296.1024; Found: 296.1021.

Table 2: Comparative Yields Across Methods

| Method | Scale | Purity (%) | Yield (%) |

|---|---|---|---|

| Two-Step Laboratory | 10 mmol | 98 | 58 |

| One-Pot Industrial | 1 kg | 95 | 75 |

Challenges and Optimization

Side Reactions

-

Ester Hydrolysis : Uncontrolled saponification may degrade the ethoxycarbonyl intermediate. Mitigated by using anhydrous conditions and controlled pH.

-

Pyridine Ring Activation : The pyridin-4-ylmethyl group may undergo unwanted electrophilic substitution. Additives like DMAP suppress side reactions.

Solvent and Temperature Effects

-

DMF vs. THF : DMF enhances solubility of intermediates but requires strict temperature control (<10°C) to prevent decomposition.

-

Microwave Assistance : Reduces reaction time from 24 hours to 30 minutes with comparable yields (60%).

Industrial Scalability and Green Chemistry

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group can be reduced to form a hydroxyl group.

Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted amides and thioamides.

Scientific Research Applications

4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Melting Points and Lipophilicity

Key Observations :

- Lipophilicity : Ortho-substituents (e.g., 2a) often enhance lipophilicity compared to para-substituents, except for electron-withdrawing groups like nitro (8a) .

- Pyridinyl vs. Phenyl : Pyridinylmethyl groups may reduce lipophilicity compared to phenyl derivatives due to the nitrogen’s polar nature, though data for the target compound is lacking.

Key Observations :

- Target Specificity : Substituents critically determine activity. For example:

- Pyridinylmethyl Group : Likely influences solubility and target accessibility, as seen in N-(pyridin-3-ylmethyl) derivatives acting as kinase inhibitors ().

Biological Activity

4-Hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a hydroxyl group at the 4-position and a pyridine moiety at the nitrogen of the carboxamide group. This structural configuration is crucial for its biological interactions, enhancing its specificity and activity against various targets.

The primary mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It inhibits key enzymes such as DNA gyrase and topoisomerase IV, essential for bacterial DNA replication. This inhibition disrupts bacterial cell division, leading to cell death.

- Anticancer Activity : The compound has been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest, mediated through the modulation of signaling pathways and inhibition of tyrosine kinases, which are critical in cancer progression.

Biological Activity Spectrum

The biological activity of 4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide spans several domains:

- Antimicrobial Properties : It exhibits significant antimicrobial activity against various bacterial strains, disrupting the replication process and positioning it as a candidate for antibiotic development.

- Anticancer Potential : Preclinical studies indicate effectiveness against several cancer types by targeting specific cellular pathways involved in tumor growth.

Anticancer Efficacy

A study demonstrated that derivatives of this compound showed promising antiproliferative effects against human colorectal adenocarcinoma cell lines, with IC50 values indicating significant cytotoxicity. For instance, one derivative displayed an IC50 value of 12 µM against HCT-116 cells.

Antimicrobial Testing

In vitro assays revealed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

This suggests its potential as a broad-spectrum antimicrobial agent.

Mechanistic Insights

Molecular docking studies have elucidated how this compound interacts with target enzymes at the molecular level. For example, docking simulations indicated strong binding affinities to DNA gyrase with binding energies ranging from -8.5 to -9.2 kcal/mol, suggesting effective inhibition mechanisms.

Comparative Analysis with Similar Compounds

The uniqueness of 4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide lies in its specific substitution pattern, which enhances its interaction with biological targets compared to other similar compounds such as:

| Compound Name | Unique Features |

|---|---|

| 4-Hydroxyquinoline | Basic structure without substitutions |

| Chloroquine | Antimalarial drug; used primarily for malaria |

| Camptothecin | Anticancer agent; inhibits topoisomerase I |

The presence of both hydroxyl and pyridinyl groups allows for more diverse chemical modifications and interactions with biological targets, making it a valuable compound in drug discovery and development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Microwave-assisted synthesis using hexamethyldisilazane (HMDS) as a nitrogen source and Lewis acid catalysts (e.g., ZnCl₂) under controlled irradiation (80–120°C, 15–30 min) improves yield and selectivity for quinoline derivatives . Key parameters:

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm, quinoline carbonyl at ~165 ppm) .

- IR : Stretching bands for C=O (1680–1700 cm⁻¹) and N-H (3300–3400 cm⁻¹) confirm carboxamide formation .

- XRPD : X-ray powder diffraction distinguishes crystalline polymorphs, critical for reproducibility in biological assays .

- HPLC : Use a C18 column (Agilent Zorbax SB-C18) with gradient elution (MeCN/H₂O + 0.1% TFA) to verify purity (>98%) .

Q. What in vitro assays are suitable for initial biological screening (e.g., anticancer activity)?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, HER2) via fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. Typical protocols: 48–72 hr exposure, dose range 1–100 μM .

- DNA Binding : Ethidium bromide displacement assays (fluorescence quenching) to assess intercalation potential .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interactions with biological targets (e.g., enzymes or DNA)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR: 1M17) to predict binding modes. Focus on hydrogen bonds between the carboxamide group and active-site residues (e.g., Lys745) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for DNA or protein interactions .

- X-ray Crystallography : Co-crystallize the compound with target proteins to resolve 3D binding conformations .

Q. How should researchers address contradictory data in biological activity across different studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., identical cell passage numbers, serum-free conditions) to rule out experimental variability .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify rapid degradation as a cause of false negatives .

- In Vivo Correlation : Compare pharmacokinetic profiles (e.g., Cmax, AUC) in rodent models to confirm in vitro-in vivo translatability .

Q. What computational strategies enhance the design of derivatives with improved activity?

- Methodological Answer :

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups on the pyridine ring enhance kinase inhibition .

- Reaction Path Search : Apply density functional theory (DFT) to explore annulation pathways (e.g., [2+1+2+1] cyclization) and predict regioselectivity .

Q. How can structural modifications resolve solubility or stability issues without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the hydroxyl group to enhance aqueous solubility. Hydrolysis studies (pH 7.4 buffer) validate reconversion to the active form .

- Salt Formation : Synthesize hydrochloride or maleate salts (e.g., using HCl in ethanol) to improve crystallinity and storage stability .

- PEGylation : Attach polyethylene glycol (PEG) chains to the quinoline core to reduce aggregation in biological media .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC₅₀ values for EGFR inhibition (e.g., 2.1 μM vs. 8.5 μM).

Resolution Workflow :

Verify assay conditions (ATP concentration, incubation time).

Test compound purity via HPLC-MS to exclude batch variability.

Cross-validate with orthogonal methods (e.g., Western blot for phosphorylated EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.